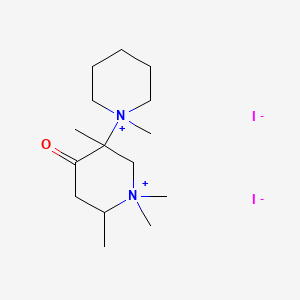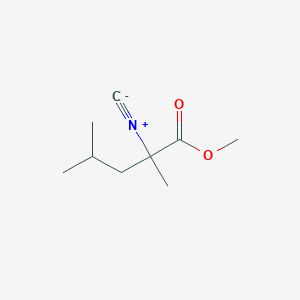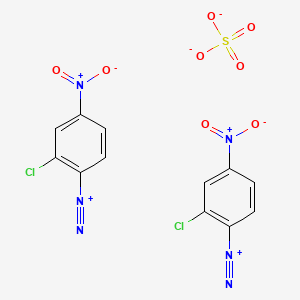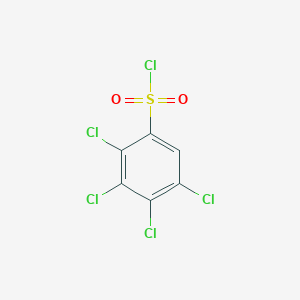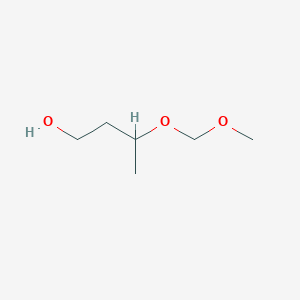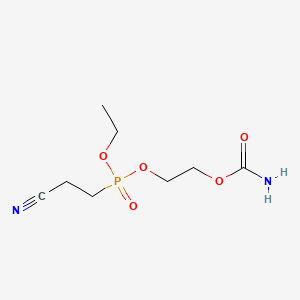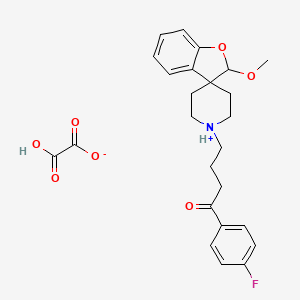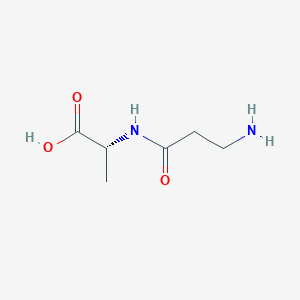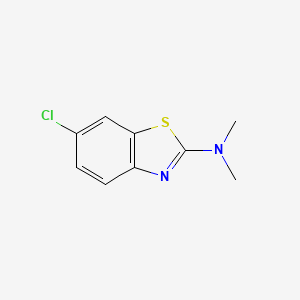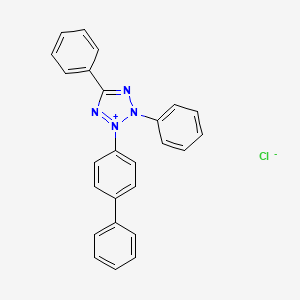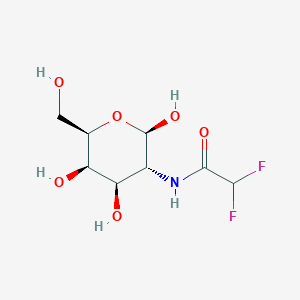
Trimethylsilyl 3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3,3-dimethylbutanoate is an organosilicon compound with the molecular formula C9H20O2Si. It is characterized by the presence of a trimethylsilyl group attached to a 3,3-dimethylbutanoate moiety. This compound is known for its chemical stability and is often used in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,3-dimethylbutanoate can be synthesized through the reaction of 3,3-dimethylbutanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3,3-dimethylbutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions to proceed efficiently.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3,3-dimethylbutanoate can be formed.
Hydrolysis Product: The primary product of hydrolysis is 3,3-dimethylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3,3-dimethylbutanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for carboxylic acids, allowing for selective reactions at other functional groups.
Biological Studies: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl 3,3-dimethylbutanoate involves the stabilization of reactive intermediates through the electron-donating effects of the trimethylsilyl group. This stabilization facilitates various chemical transformations, including nucleophilic substitution and hydrolysis reactions. The trimethylsilyl group acts as a temporary protecting group, allowing for selective reactions at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ethanoate: Similar in structure but with an ethanoate moiety instead of a 3,3-dimethylbutanoate moiety.
Uniqueness
Trimethylsilyl 3,3-dimethylbutanoate is unique due to its specific combination of a trimethylsilyl group and a 3,3-dimethylbutanoate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and industrial applications .
Eigenschaften
IUPAC Name |
trimethylsilyl 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)7-8(10)11-12(4,5)6/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWZEHDUHRRRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369942 |
Source


|
| Record name | Trimethylsilyl 3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61333-82-2 |
Source


|
| Record name | Trimethylsilyl 3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
